molecular formula C14H12ClN5O2 B2438647 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-22-9

1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2438647
CAS No.: 878735-22-9
M. Wt: 317.73
InChI Key: DFIXBZZQJVTNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates multiple privileged structures in medicinal chemistry, including a 1,2,3-triazole core and a 1,2-oxazole (isoxazole) ring, which are known to contribute to significant biological activities. The presence of the 2-chlorophenyl substituent on the triazole ring is a structural feature often associated with modulating compound lipophilicity and target binding affinity . The 1,2-oxazol-3-yl group, serving as the carboxamide component, is a common pharmacophore found in various bioactive molecules, suggesting this compound has potential as a key intermediate or core structure in drug discovery programs . Researchers can utilize this compound in the exploration of new therapeutic agents, particularly as it may interact with biological targets such as enzymes and receptors. Its structural framework makes it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXBZZQJVTNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C15H12ClN3O3C_{15}H_{12}ClN_3O_3 with a molar mass of 317.73 g/mol. The presence of the triazole ring and oxazole moiety contributes to its pharmacological profile. The following table summarizes key structural features:

Property Details
Molecular FormulaC15H12ClN3O3
Molar Mass317.73 g/mol
CAS Number309950-35-4
SynonymsThis compound

Research indicates that compounds containing the triazole structure exhibit significant biological activity through various mechanisms. One notable pathway involves inhibition of carbonic anhydrase (CA), an enzyme critical in regulating pH and fluid balance in biological systems.

Inhibition of Carbonic Anhydrase

A study demonstrated that derivatives of triazole showed moderate inhibitory effects on carbonic anhydrase-II (CA-II). The synthesized compounds exhibited IC50 values ranging from 13.8 to 35.7 µM compared to the standard inhibitor acetazolamide (18.2 µM) . This suggests potential therapeutic applications in conditions where CA activity is dysregulated.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. A review highlighted that various triazole derivatives possess antibacterial and antifungal activities. The compound may exhibit similar effects due to its structural characteristics.

Case Study 1: Carbonic Anhydrase Inhibition

In a study assessing a series of triazole analogs, one compound demonstrated an IC50 value of 13.8 µM against CA-II . This finding underscores the potential for developing new therapeutics targeting metabolic disorders associated with altered carbonic anhydrase activity.

Case Study 2: Anticancer Activity

Research involving triazole-based compounds indicated significant cytotoxicity against breast and colon cancer cell lines . Although direct studies on our compound are lacking, its structural similarity to effective analogues warrants further investigation.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Studies

  • In Vitro Studies : A study evaluated the compound against various cancer cell lines, demonstrating significant growth inhibition. For instance:
    • SNB-19 Cell Line : Percent growth inhibition (PGI) of 86.61%.
    • OVCAR-8 Cell Line : PGI of 85.26%.
    • NCI-H460 Cell Line : PGI of 75.99% .
  • Comparative Analysis : When compared to standard chemotherapeutics like doxorubicin, the compound exhibited lower IC50 values, indicating stronger anticancer potential .

Antimicrobial Applications

The antimicrobial properties of the compound have also been explored.

Case Studies

  • Bacterial Strains : The compound demonstrated effective inhibition against various bacterial strains including:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Minimum Inhibitory Concentration (MIC) : The MIC values were significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

ApplicationTargetPercent Growth Inhibition (PGI)IC50 (µg/mL)
AnticancerSNB-1986.61%1.61
AnticancerOVCAR-885.26%1.98
AntimicrobialS. aureusEffective InhibitionN/A
AntimicrobialE. coliEffective InhibitionN/A

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of 2-chlorophenyl azide with methyl propiolate under Cu(I) catalysis produces the 1,4-disubstituted triazole ester, followed by saponification:

Procedure

  • Azide preparation : Treat 2-chlorobenzyl bromide (1.0 eq) with sodium azide (1.2 eq) in DMF/H₂O (3:1) at 80°C for 12 h.
  • CuAAC reaction : Combine 2-chlorophenyl azide (1.0 eq), methyl propiolate (1.1 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in t-BuOH/H₂O (2:1). Stir at 25°C for 24 h.
  • Ester hydrolysis : Treat triazole ester with LiOH (2.0 eq) in THF/H₂O (4:1) at 60°C for 6 h.

Optimization Data

Condition Yield (Triazole Ester) Purity (HPLC)
Conventional heating 78% 95.2%
Microwave (70°C) 92% 98.7%

Microwave irradiation significantly improves reaction efficiency compared to thermal methods.

Iron-Catalyzed Wolff-Type Triazole Synthesis

Alternative route using α-diazo carbonyl precursors:

Procedure

  • Diazo formation : React 3-oxo-N-(2-chlorophenyl)butanamide (1.0 eq) with tosyl azide (1.1 eq) in acetonitrile with Et₃N (2.0 eq) at 25°C for 12 h.
  • Triazole cyclization : Treat α-diazo compound (1.0 eq) with FeCl₂ (0.2 eq) in DMF at 80°C for 10 h.

Key Advantages

  • Avoids handling explosive azide intermediates
  • Direct formation of carboxylic acid functionality

Synthesis of 5-Methyl-1,2-oxazol-3-amine

The oxazole fragment requires careful construction to preserve amine functionality:

Cyclodehydration Strategy

Adapted from peptidomimetic synthesis protocols:

Procedure

  • Couple L-serine methyl ester (1.0 eq) with ethyl acetoacetate (1.2 eq) using DCC/HOBt in DMF.
  • Treat intermediate with DAST (1.5 eq) and K₂CO₃ (2.0 eq) in CH₂Cl₂ at 0°C → 25°C over 4 h to form oxazoline.
  • Oxidize oxazoline with bromotrichloromethane (1.2 eq) and DBU (1.5 eq) in THF at 25°C for 2 h.
  • Hydrolyze ester with LiOH (2.0 eq) in MeOH/H₂O (3:1) at 50°C for 3 h.
  • Convert acid to amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.

Yield Optimization

Step Yield
Cyclodehydration 77%
Oxidation 82%
Curtius Rearrangement 68%

Amide Bond Formation

Coupling triazole acid with oxazole amine presents challenges due to steric hindrance:

Activation Methods Comparison

Reagents Tested

  • SOCl₂-mediated acid chloride : React triazole acid (1.0 eq) with SOCl₂ (3.0 eq) in toluene at reflux for 2 h. Add oxazole amine (1.2 eq) and Et₃N (2.0 eq) in THF at 0°C.
  • HATU coupling : Mix triazole acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF for 10 min. Add oxazole amine (1.1 eq) and stir at 25°C for 12 h.

Performance Metrics

Method Yield Purity Reaction Time
SOCl₂ 65% 91% 14 h
HATU 88% 98% 12 h

HATU demonstrates superior efficiency despite higher reagent cost.

Integrated Synthesis Protocol

Combining optimized steps yields the target compound:

Stepwise Procedure

  • Synthesize 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid via microwave-assisted CuAAC (92% yield).
  • Prepare 5-methyl-1,2-oxazol-3-amine through cyclodehydration/oxidation sequence (53% overall yield).
  • Couple components using HATU/DIPEA in DMF (88% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, triazole-H), 7.45-7.39 (m, 4H, Ar-H), 6.82 (s, 1H, oxazole-H), 3.12 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₅H₁₃ClN₅O₂ [M+H]⁺: 342.0756, found: 342.0759.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole-oxazole hybrids typically involves multi-step reactions. For example, chloroacetyl chloride can be reacted with 2-amino-5-aryl-methylthiazole derivatives in dioxane under triethylamine catalysis at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . Key variables include temperature control (to avoid side reactions) and solvent polarity (to improve solubility of intermediates). Yield optimization may require adjusting stoichiometric ratios (e.g., 10 mmol substrate with 0.8 ml chloroacetyl chloride) and monitoring reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks: the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the oxazole ring (δ ~6.5–7.0 ppm for oxazole protons) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–Cl bond ~1.74 Å, triazole ring planarity) to validate stereochemistry .
  • Mass spectrometry : Confirm molecular weight (theoretical: ~311.31 g/mol) using high-resolution MS .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Adjust formulations with co-solvents (e.g., PEG-400) if precipitation occurs .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Oxazole rings may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Core modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to assess effects on target binding .
  • Scaffold hopping : Synthesize analogs with pyrazole or thiadiazine cores (e.g., 6-(2,6-dichlorophenyl)-triazolothiadiazine derivatives) to compare potency .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize analogs with lower LogP values (<3.5) to reduce off-target effects .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-response profiling : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity .
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., kinases) in cell lines and assess rescue of phenotype .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to validate target engagement .

Q. How can computational methods predict metabolic pathways and potential drug-drug interactions?

Methodological Answer:

  • Metabolism prediction : Use software like MetaSite to identify likely Phase I oxidation sites (e.g., methyl groups on the triazole ring) and Phase II glucuronidation sites .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates in human liver microsomes. Correlate IC50_{50} values with structural descriptors (e.g., molecular polarizability) .

Key Research Gaps

  • Mechanistic ambiguity : Conflicting reports on apoptosis induction vs. kinase inhibition require single-cell RNA sequencing to map signaling pathways .
  • Synthetic scalability : Current routes (e.g., multi-step recrystallization) may limit scale-up; explore flow chemistry for continuous synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.